molecular formula C9H8BrNO B3195549 4-(3-Bromophenyl)azetidin-2-one CAS No. 91391-58-1

4-(3-Bromophenyl)azetidin-2-one

Cat. No. B3195549
CAS RN: 91391-58-1
M. Wt: 226.07 g/mol
InChI Key: UGKCNPSBLTUIHR-UHFFFAOYSA-N
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Description

“4-(3-Bromophenyl)azetidin-2-one” is a chemical compound with the IUPAC name 4-(3-bromophenyl)-2-azetidinone . It has a molecular weight of 226.07 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a β-lactam ring . The InChI code for this compound is 1S/C9H8BrNO/c10-7-3-1-2-6(4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, compounds with similar structures, such as 1,3,4-trisubstituted azetidin-2-one derivatives, have been synthesized and proposed as cytotoxic agents acting via inhibition of tubulin at the colchicine binding site .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 226.07 . The compound’s InChI code is 1S/C9H8BrNO/c10-7-3-1-2-6(4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12) .

Scientific Research Applications

Antitumor Agents

4-(3-Bromophenyl)azetidin-2-one derivatives have been synthesized and evaluated as potential antitumor agents. A study by Greene et al. (2016) focused on 3-phenoxy-1,4-diarylazetidin-2-ones, showing potent antiproliferative properties against breast cancer cells. These compounds displayed promising activity by inhibiting tubulin polymerization and inducing apoptosis in cancer cells (Greene et al., 2016).

Antibacterial and Antifungal Properties

Azetidin-2-one derivatives have been synthesized with notable antibacterial and antifungal activities. Shah and Patel (2012) reported the synthesis of novel phenyl pyrazoline derivatives with significant antimicrobial properties (Shah & Patel, 2012). Similarly, Saeed et al. (2020) synthesized a novel azetidin-2-one compound demonstrating effective antibacterial activity against several bacteria strains (Saeed, Al-Jadaan, & Abbas, 2020).

Antineoplastic Activity

Rane et al. (2015) synthesized azetidin-2-one conjugates with marine bromopyrrole alkaloids, displaying significant antineoplastic activity, especially against breast cancer cells. These hybrids showed selective cytotoxicity towards cancer cells, indicating their potential in antineoplastic drug development (Rane et al., 2015).

Cholesterol Absorption Inhibition

Azetidin-2-ones, such as SCH 58235, have been identified as potent inhibitors of cholesterol absorption. Rosenblum et al. (1998) described the synthesis and evaluation of SCH 58235, showing significant efficacy in reducing serum cholesterol levels (Rosenblum et al., 1998).

Antimicrobial Activity

Hoti et al. (2017) synthesized new azetidin-2-ones based on 4-aminophenyl-3-nitrobenzopyran-2-one, exhibiting significant antibacterial activity against various bacterial species (Hoti et al., 2017).

Synthesis of Functionalized Azetidines

Ye, He, and Zhang (2011) explored azetidine as a nitrogen heterocycle, highlighting its role in the synthesis of functionalized azetidines. Azetidin-2-ones serve as rich sources for antibiotics and offer structural versatility for various syntheses (Ye, He, & Zhang, 2011).

Future Directions

While specific future directions for “4-(3-Bromophenyl)azetidin-2-one” are not mentioned in the available literature, research into similar compounds, such as 1,3,4-trisubstituted azetidin-2-one derivatives, suggests potential applications in the development of cytotoxic agents .

properties

IUPAC Name

4-(3-bromophenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-3-1-2-6(4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKCNPSBLTUIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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